abyssinone-IV

Description

Contextualization of Abyssinone-IV within Flavonoid Chemistry

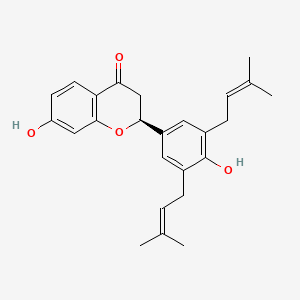

Flavonoids represent a vast and diverse class of plant secondary metabolites, widely recognized for their antioxidant properties and their crucial roles in plant defense mechanisms, including protection against UV radiation and pathogens cymitquimica.com. Structurally, flavonoids are characterized by a C6-C3-C6 carbon skeleton, typically comprising two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C) cymitquimica.com. This compound belongs to this significant class of compounds, specifically fitting within the flavanone (B1672756) subclass cymitquimica.comnih.govontosight.ainp-mrd.orgscispace.comnih.govtandfonline.comscienceopen.comresearchgate.netresearchgate.netju.edu.et. Flavanones are characterized by a saturated C ring, distinguishing them from other flavonoid subclasses like flavones or isoflavones. This compound's molecular formula is C25H28O4, with a molecular weight of approximately 392.5 g/mol cymitquimica.comnih.govebi.ac.uk. Its IUPAC name is 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one nih.gov.

Overview of the Abyssinone Class of Prenylated Flavanones

This compound is a member of the abyssinone class, which are defined as prenylated flavanones np-mrd.orgscispace.comtandfonline.com. Prenylation refers to the attachment of prenyl (or related isoprenoid) side chains to the flavonoid skeleton tandfonline.com. These prenyl groups, often consisting of 3,3-dimethylallyl units, can significantly influence the lipophilicity and biological activities of the parent flavonoid structure tandfonline.com. The abyssinone compounds are predominantly isolated from plants within the Erythrina genus, a family known for its rich phytochemical diversity, including a high abundance of these prenylated flavanones scispace.comscienceopen.comju.edu.etresearchgate.net. The prenyl substituents contribute to the unique structural characteristics and diverse pharmacological properties observed across this class of natural products tandfonline.com.

Significance of this compound in Phytochemical Investigations

This compound and related abyssinones are significant in phytochemical research due to their presence in various medicinal plants and their associated bioactivities. These compounds have been identified in numerous Erythrina species, including Erythrina addisoniae, Erythrina sigmoidea, Erythrina abyssinica, Erythrina droogmansiana, Erythrina melanacantha, Erythrina mildbraedii, Erythrina excelsa, and Erythrina latissima, as well as in Maackia amurensis nih.govnih.govju.edu.etsmolecule.commedchemexpress.comchemfaces.comresearchgate.netscirp.orgscirp.org.

Phytochemical investigations have revealed a range of biological activities associated with this compound and its close chemical relatives. These include antimicrobial and antioxidant properties nih.govontosight.aiscienceopen.com. Furthermore, related compounds like Abyssinone V-4'-methyl ether have demonstrated anti-inflammatory effects smolecule.comhygeiajournal.compsu.edu, while Abyssinone V has been identified as a protein tyrosine phosphatase-1B (PTP1B) inhibitor chemfaces.com and possesses predicted antiviral activity, including against herpes simplex virus (HSV) medchemexpress.com. Abyssinones, in general, have been noted for their cytotoxic activities researchgate.net, with specific studies highlighting the cytotoxic effects of Abyssinone V-4'-methyl ether on human breast cancer cells scispace.comresearchgate.netnih.gov. Abyssinone IV itself has been recognized as a potent compound in antimicrobial studies researchgate.net. The presence of this compound in these plant sources makes it a valuable marker compound for understanding the chemical profile and potential therapeutic applications of these species.

Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | References |

| Erythrina addisoniae | Various | nih.gov |

| Erythrina abyssinica | Various | nih.govscienceopen.com |

| Erythrina droogmansiana | Root bark | smolecule.compsu.edunih.gov |

| Erythrina excelsa | Trunk bark | scirp.orgscirp.org |

| Erythrina latissima | Bark | researchgate.net |

| Erythrina melanacantha | Stem bark | medchemexpress.com |

| Erythrina mildbraedii | Root bark | chemfaces.com |

| Erythrina sigmoidea | Various | nih.gov |

| Maackia amurensis | Various | nih.gov |

Table 2: Key Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C25H28O4 | cymitquimica.comnih.govebi.ac.uk |

| Molecular Weight | ~392.5 g/mol | cymitquimica.comnih.govebi.ac.uk |

| Chemical Class | Flavanone, Prenylated Flavonoid | cymitquimica.comnih.govontosight.ainp-mrd.orgscispace.comnih.govtandfonline.comscienceopen.comresearchgate.netresearchgate.netju.edu.et |

| IUPAC Name | 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | nih.gov |

| Structural Features | Flavanone backbone, prenyl substituents | nih.govontosight.aiscispace.comtandfonline.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C25H28O4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3/t23-/m0/s1 |

InChI Key |

JBQLRZGPTDOWQA-QHCPKHFHSA-N |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)C |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Abyssinone Iv

Botanical Sources of Abyssinone-IV within the Erythrina Genus

Species of the Erythrina genus have been extensively studied for their chemical constituents, revealing a variety of flavonoids, alkaloids, and other phenolic compounds. This compound and its related derivatives have been identified in several of these species.

Erythrina abyssinica as a Primary Source

Erythrina abyssinica has been identified as a significant source of this compound and related compounds. Phytochemical analyses of E. abyssinica have yielded this compound from its root bark thieme-connect.com. Studies have also reported the isolation of "abyssinone" from the roots of E. abyssinica ju.edu.et, and "abyssinone VII" from its twigs and roots semanticscholar.org. The stem bark of E. abyssinica has also been a source, with 80% aqueous methanol (B129727) extracts leading to the isolation of compounds including Abyssinone IV nih.gov.

Other Erythrina Species Exhibiting this compound Production

Beyond E. abyssinica, other species within the Erythrina genus have also been found to contain this compound or its closely related derivatives.

Erythrina droogmansiana : This species has yielded this compound-4'-methylether, a derivative of this compound, from its roots and root bark uliege.betsijournals.comresearchgate.net. Methanolic extracts of the roots wood and ethyl acetate (B1210297) extracts of the roots bark have been utilized for these isolations tsijournals.com. The compound (2S)-abyssinone IV 4'-OMe has also been reported from this species amazonaws.com.

Erythrina excelsa : The trunk bark of Erythrina excelsa has been investigated, leading to the isolation of this compound-4'-O-methyl ether scirp.orgscirp.org.

Erythrina addisoniae : Phytochemical studies on the stem bark of Erythrina addisoniae have resulted in the isolation of abyssinone IV scispace.com.

Erythrina sigmoidea : Abyssinone IV has been successfully isolated from the stem and bark of Erythrina sigmoidea nih.govacs.orgresearchgate.net.

Extraction and Purification Techniques for this compound

The isolation of this compound from plant matrices typically involves a multi-step process combining solvent extraction with various chromatographic separation techniques.

Solvent-Based Extraction Methodologies

The selection of appropriate solvents is critical for the efficient extraction of phenolic compounds like this compound. Commonly employed solvents, often used in sequence or combination, include methanol, ethyl acetate, and hexane (B92381), chosen based on the polarity of the target compound nih.govmdpi.comresearchgate.net. Methanol is frequently noted for its effectiveness in extracting phenolic compounds nih.gov. For instance, extractions from Erythrina species have utilized methanol, ethyl acetate, and mixtures such as 80% aqueous methanol or hexane/ethyl acetate combinations nih.govuliege.betsijournals.comscirp.org168.167.8.

Table 1: Botanical Sources of this compound and Related Compounds

| Erythrina Species | Plant Part(s) | Isolated Compound(s) | Reference(s) |

| Erythrina abyssinica | Roots, Twigs, Root bark | Abyssinone IV, Abyssinone VII, Abyssinone | thieme-connect.comju.edu.etsemanticscholar.orgnih.gov |

| Erythrina droogmansiana | Roots wood, Roots bark | This compound-4'-methylether, Abyssinone V-4'-methylether, (2S)-abyssinone IV 4'-OMe | uliege.betsijournals.comresearchgate.netamazonaws.compsu.edusemanticscholar.org |

| Erythrina excelsa | Trunk bark | This compound-4'-O-methyl ether | scirp.orgscirp.org |

| Erythrina addisoniae | Stem bark | Abyssinone IV | scispace.com |

| Erythrina sigmoidea | Stem and bark | Abyssinone IV | nih.govacs.orgresearchgate.net |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for isolating and purifying this compound from complex plant extracts.

Column Chromatography : This is a fundamental technique used extensively for separating natural products. Methods often involve using silica (B1680970) gel as the stationary phase with solvent systems such as hexane and ethyl acetate mixtures, or gradients of increasing polarity uliege.betsijournals.comscirp.orgrochester.edu. Flash column chromatography, a faster variant, is also widely applied rochester.edudrawellanalytical.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is frequently employed for both analytical and preparative purification. It offers high resolution and is used for structural elucidation and confirmation, often in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) nih.govnih.govresearchgate.nettarosdiscovery.com.

Other Techniques : Preparative Thin-Layer Chromatography (TLC) and High-Speed Countercurrent Chromatography (HSCCC) have also been utilized in the purification process researchgate.netresearchgate.net.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy, are indispensable for confirming the structures of isolated compounds, including this compound uliege.beamazonaws.comnih.govacs.orgnih.gov.

Chemical Synthesis and Proposed Biosynthetic Pathways of Abyssinone Iv

Total Synthesis Approaches for Abyssinone-IV and Related Prenylated Flavonoids

Total synthesis provides an unambiguous route to complex molecules from simple, commercially available starting materials. For prenylated flavonoids such as this compound, the key challenges involve the precise installation of prenyl groups onto the flavonoid core and the efficient construction of the central flavanone (B1672756) heterocycle. While a dedicated total synthesis for this compound is not extensively documented, strategies employed for closely related compounds like abyssinone II offer a clear blueprint. nih.govresearchgate.net

A critical step in the synthesis of this compound is the regioselective introduction of two prenyl groups onto the B-ring and one onto the A-ring of the flavanone structure. Achieving the correct placement of these lipophilic chains without side reactions is paramount.

One effective method involves the aromatic prenylation of a precursor molecule. A versatile synthesis for related compounds features an optimized reaction where an arylcopper intermediate is reacted with prenyl bromide. researchgate.net This approach allows for controlled C-prenylation at specific positions on the aromatic rings. Another strategy begins with the synthesis of a prenyl halide from isoprene, which is then used to prenylate a hydroxybenzaldehyde derivative, forming a key building block for the flavonoid. nih.gov

Table 1: Key Strategies for Regioselective Prenylation

| Strategy | Key Reagents/Intermediates | Description |

|---|---|---|

| Organocuprate Chemistry | Arylcopper intermediate, Prenyl bromide | An aryl starting material is converted into an organocopper reagent, which then undergoes a coupling reaction with prenyl bromide to form a C-C bond at a specific position. researchgate.net |

| Direct Alkylation | p-Hydroxybenzaldehyde, Prenyl halide | A phenolic starting material is directly alkylated using a prenyl halide under basic conditions. The position of prenylation is directed by the existing hydroxyl group. nih.gov |

The flavanone core is a defining feature of this compound. The most common and efficient method for its construction is the Claisen-Schmidt condensation. researchgate.netorientjchem.org This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) (representing the A-ring) with a substituted benzaldehyde (B42025) (representing the B-ring) to form a chalcone (B49325) intermediate.

Following the condensation, the resulting 2'-hydroxychalcone (B22705) undergoes an intramolecular cyclization reaction. This step is typically promoted by heating in the presence of a base, such as sodium acetate (B1210297) in ethanol, which facilitates the ring closure to yield the final flavanone structure. researchgate.netmdpi.com The versatility of this method allows for the synthesis of a wide array of flavanones by simply varying the substitution patterns on the acetophenone (B1666503) and benzaldehyde starting materials. researchgate.net

Table 2: Steps in Flavanone Backbone Construction via Claisen-Schmidt Condensation

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2'-hydroxyacetophenone derivative and a benzaldehyde derivative | 2'-hydroxychalcone |

| 2 | Intramolecular Cyclization | 2'-hydroxychalcone | Flavanone |

Chemoenzymatic and Biotransformation Strategies for this compound Synthesis

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com This approach can overcome significant challenges in total synthesis, such as achieving specific stereochemistry or regioselectivity, often under milder reaction conditions. researchgate.net For a molecule like this compound, enzymes could be used for selective modifications that are difficult to achieve through purely chemical means.

Biotransformation utilizes whole microbial cells or purified enzymes to perform specific chemical conversions on a substrate. researchgate.net For instance, a chemically synthesized, non-prenylated flavanone precursor could be subjected to biotransformation with a microorganism or an isolated prenyltransferase enzyme to attach the prenyl groups with high regioselectivity. Similarly, lipase (B570770) enzymes have been effectively used in the kinetic resolution of racemic flavanones, allowing for the separation of enantiomers through stereoselective acylation. mdpi.com While specific chemoenzymatic routes to this compound are still exploratory, the principles offer a promising avenue for more efficient and environmentally friendly production. mdpi.com

Proposed Biosynthetic Routes to this compound in Plants

In plants, flavonoids are synthesized through the well-established phenylpropanoid pathway. The biosynthesis of this compound is believed to begin with the general flavonoid pathway, which produces a core flavanone scaffold, such as naringenin (B18129) or eriodictyol. The key steps that differentiate this compound are the late-stage modifications involving methylation and, crucially, prenylation.

The introduction of prenyl groups is catalyzed by a class of enzymes known as prenyltransferases (PTs). These enzymes utilize prenyl diphosphate (B83284) donors, such as dimethylallyl pyrophosphate (DMAPP), and attach the five-carbon prenyl moiety to specific positions on the flavonoid ring. The biosynthesis of this compound likely involves multiple, highly specific PTs to achieve the triprenylation pattern on both the A and B rings. Following prenylation, O-methylation of a hydroxyl group on the B-ring would be catalyzed by an O-methyltransferase (OMT) to complete the structure. The precise sequence of these enzymatic reactions—prenylation and methylation—is a subject of ongoing investigation in plant biochemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of Abyssinone Iv

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is paramount in elucidating the structure of organic molecules like abyssinone-IV, providing information about the connectivity and environment of atoms.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are crucial for identifying the types of protons and carbons and their respective multiplicities.

¹H NMR Spectroscopy : Proton NMR spectra reveal the presence of different types of protons in the molecule, characterized by their chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity), which arise from spin-spin coupling. For flavanones like this compound, characteristic signals include those for the aromatic protons, the protons on the C-ring (H-2 and H-3), and the protons of the prenyl groups acs.orgacademicjournals.orgpsu.eduscispace.comthieme-connect.comthaiscience.info. The prenyl groups, typically containing geminal methyl groups and vinylic protons, contribute distinct signals.

¹³C NMR Spectroscopy : Carbon NMR provides information about the carbon skeleton of the molecule. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the differentiation of various carbon types, such as sp³ hybridized aliphatic carbons, sp² hybridized olefinic and aromatic carbons, and carbonyl carbons libretexts.orgoregonstate.edu. The presence of a carbonyl group in the flavanone (B1672756) core typically appears in the downfield region (around 190-200 ppm), while aromatic carbons resonate between 100-160 ppm, and aliphatic carbons appear at lower field values oregonstate.edu.

DEPT-135 Spectroscopy : DEPT (Distortionless Enhancement by Polarization Transfer) experiments, specifically DEPT-135, are used to distinguish between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ carbons typically give positive signals, while CH₂ carbons yield negative signals. Quaternary carbons are not observed in DEPT spectra libretexts.orgpressbooks.pubjeol.comwits.ac.za. This technique is vital for confirming the assignments of carbon signals in the ¹³C NMR spectrum and determining the number of attached protons.

Two-dimensional NMR techniques provide crucial information about through-bond and through-space correlations, enabling unambiguous structural assignments.

COSY (Correlation Spectroscopy) : COSY experiments reveal proton-proton couplings, establishing the connectivity between adjacent protons. This is particularly useful for tracing proton pathways within aromatic rings and the C-ring of the flavanone structure researchgate.netemerypharma.comjeoljason.comemory.edumagritek.comucsf.edu.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded protons and carbons (¹H-¹³C). They are used to assign specific ¹³C signals to their corresponding protons, thereby confirming the carbon framework based on proton assignments researchgate.netemerypharma.comemory.edumagritek.comrsc.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. This can provide insights into the relative spatial arrangement of protons, aiding in stereochemical assignments, although it is less commonly detailed for simple flavanones in general literature searches compared to COSY and HMBC. researchgate.netemerypharma.comemory.eduucsf.edu.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structure Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS can provide the molecular ion peak, which directly indicates the molecular weight. For this compound, with a molecular formula of C₂₅H₂₈O₄, the expected molecular weight is approximately 392.5 g/mol nih.gov. Fragmentation patterns observed in MS can also offer clues about the structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. This is crucial for confirming the elemental composition and distinguishing this compound from other compounds with similar nominal masses researchgate.netpsu.edursc.orgscite.airesearchgate.net. For example, HRMS data can precisely confirm the C₂₅H₂₈O₄ formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

For this compound, IR spectroscopy would typically show characteristic absorption bands for:

O-H stretching : A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups academicjournals.orgwvu.eduuobabylon.edu.iqucalgary.ca.

C=O stretching : A strong absorption band in the range of 1670-1730 cm⁻¹ signifies the presence of a carbonyl group, characteristic of the ketone moiety in the flavanone ring academicjournals.orgwvu.eduuobabylon.edu.iqucalgary.calibretexts.org. Conjugation with aromatic rings can shift this band slightly wvu.edu.

C=C stretching : Absorptions in the region of 1600-1680 cm⁻¹ indicate the presence of double bonds, including those in aromatic rings and the prenyl side chains academicjournals.orgwvu.eduucalgary.ca.

C-O stretching : Bands in the fingerprint region, typically around 950-1250 cm⁻¹, are indicative of C-O single bonds, common in ethers and alcohols academicjournals.orgwvu.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems.

Flavanones, with their conjugated aromatic systems, typically exhibit characteristic absorption maxima (λmax) in the UV region. For this compound, UV-Vis spectra would show absorptions related to the chromophores present, often in the range of 280-300 nm and sometimes a shoulder around 325 nm, indicative of the flavanone structure acs.org.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD), are employed to determine the stereochemistry of chiral molecules.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is unique for a specific enantiomer or diastereomer and can be used to determine the absolute configuration by comparing the experimental spectrum to those of known compounds or theoretical calculations mtoz-biolabs.comtum.denih.govwiley.commdpi.com. This compound possesses a chiral center at C-2 of the flavanone ring, making CD spectroscopy a relevant tool for its stereochemical characterization.

Pharmacological Investigations and Mechanistic Insights of Abyssinone Iv

Antitumoral Activities of Abyssinone-IV and Related Abyssinones

This compound and other related prenylated flavanones, such as Abyssinone I and II, have garnered scientific interest for their potential antitumoral properties. researchgate.netnih.gov These compounds, often isolated from plants of the Erythrina genus, exhibit a range of biological activities, including the ability to impede the growth of cancer cells. nih.govnih.gov Research into their mechanisms of action has revealed a multifaceted approach to combating cancer cell survival, primarily through inhibiting proliferation and inducing programmed cell death. researchgate.netnih.gov

Abyssinone compounds have demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. nih.gov Studies focusing on a related compound, Abyssinone V-4′ methyl ether (AVME), have shown potent cytotoxic effects against human breast cancer cells, including MCF-7 and MDA-MB-231 lines. nih.govproquest.com This inhibition of cell growth is a critical first step in the compound's anticancer activity. nih.gov

The antiproliferative activity is not limited to breast cancer. AVME has also shown concentration-dependent growth inhibition of human prostate carcinoma cells (DU145 and PC3) and human liver hepatocellular carcinoma cells (HepG2). nih.gov The efficacy of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) |

| MCF-7 | Breast Adenocarcinoma | Abyssinone V-4' methyl ether | Not specified, but significant inhibition at 10 & 20 µM nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Abyssinone V-4' methyl ether | Cytotoxic effects observed proquest.com |

| DU145 | Prostate Carcinoma | Abyssinone V-4' methyl ether | Significant inhibition at 10 & 20 µM nih.gov |

| PC3 | Prostate Carcinoma | Abyssinone V-4' methyl ether | Significant inhibition at 10 & 20 µM nih.gov |

| HepG2 | Liver Carcinoma | Abyssinone V-4' methyl ether | Significant inhibition at 10 & 20 µM nih.gov |

| HeLa | Cervical Carcinoma | Abyssinone I & II | LD50 determined via MTT assay nih.gov |

This table summarizes the inhibitory effects of abyssinone compounds on various cancer cell lines. The data is based on available research, which in some cases notes significant inhibition at specific concentrations rather than providing a precise IC50 value.

A primary mechanism through which abyssinone compounds exert their antitumoral effects is the induction of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. nih.govproquest.com This process is tightly regulated and involves a cascade of molecular events that ultimately lead to the dismantling of the cell. nih.govnih.gov

The apoptotic process triggered by abyssinones involves the activation of a family of proteases called caspases. nih.govproquest.com Specifically, research has shown that treatment with these compounds leads to a significant increase in the activities of initiator caspase-9 and executioner caspase-3. nih.govproquest.com The activation of caspase-9 is a key indicator that the apoptosis is proceeding through the intrinsic, or mitochondrial, pathway. proquest.comnih.gov This pathway is initiated in response to cellular stress. nih.gov The activation of caspase-3, a central executioner caspase, is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

The intrinsic apoptotic pathway is controlled by the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members. nih.govproquest.com Abyssinone compounds have been found to disrupt the balance of these proteins in cancer cells. proquest.com Studies on Abyssinone V-4′ methyl ether and Abyssinones I and II have demonstrated a concentration-dependent reduction in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netnih.govproquest.com By downregulating these survival proteins, abyssinones shift the cellular balance in favor of apoptosis, making the cancer cells more susceptible to programmed cell death. proquest.com

A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm). proquest.comnih.gov Treatment with abyssinone compounds has been shown to cause a decrease in the ΔΨm in cancer cells. proquest.com This loss of mitochondrial membrane potential is considered an early and often irreversible step in apoptosis. nih.govresearchgate.net The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which then triggers the activation of the caspase cascade. researchgate.netnih.govnih.gov

Reactive oxygen species (ROS) are chemically reactive molecules that can act as signaling molecules at low levels but can cause significant cellular damage at high levels, a state known as oxidative stress. nih.govnih.gov Cancer cells often have higher basal levels of ROS than normal cells, making them more vulnerable to agents that further increase ROS production. nih.gov

Research indicates that abyssinone compounds can modulate ROS levels within cancer cells. proquest.com Specifically, treatment with Abyssinone V-4′ methyl ether was found to increase intracellular ROS levels in MDA-MB-231 breast cancer cells. proquest.com This elevation of ROS can contribute to the induction of apoptosis by damaging cellular components and promoting the formation of mitochondrial membrane pores, which facilitates the release of apoptogenic molecules. proquest.com Therefore, the pro-oxidant activity of this compound appears to be a key component of its ROS-mediated mitochondrial apoptotic pathway. proquest.com

Anti-Metastatic Potential through Metalloproteinase Inhibition (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. drugbank.comnih.govmdpi.com Specifically, MMP-9 has been widely implicated in these pathological processes, making it a significant target for anti-cancer therapies. drugbank.comnih.govmdpi.com

Currently, there is no specific research available that directly investigates the anti-metastatic potential of this compound through the inhibition of metalloproteinases such as MMP-9. Further studies are required to elucidate whether this compound possesses inhibitory activity against MMP-9 and, consequently, any potential to hinder cancer cell metastasis.

Cell Cycle Perturbation Mechanisms (e.g., G2/M and S phase arrest)

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Common phases for therapeutic intervention include the G2/M and S phases. nih.govnist.govwikipedia.orgbiosynth.com

There are currently no available scientific studies that have specifically examined the effects of this compound on cell cycle progression in cancer cells. Therefore, it is unknown whether this compound can induce G2/M or S phase arrest or perturb the cell cycle through other mechanisms.

Preclinical Antitumoral Effects in Animal Models (e.g., Anti-Mammary Tumor Activity)

While direct preclinical studies on this compound are lacking, research on a closely related compound, Abyssinone V-4'-methyl ether, has provided valuable insights into the potential anti-mammary tumor activity of this class of compounds. stressmarq.com

In a study utilizing a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary gland hyperplasia model in Swiss mice, Abyssinone V-4'-methyl ether demonstrated notable protective effects. stressmarq.com The administration of this compound was associated with a reduction in tumor incidence and weight. stressmarq.com Histological analysis of the mammary tissues from mice treated with Abyssinone V-4'-methyl ether revealed a more normal tissue architecture compared to the control group, which exhibited in situ carcinoma. stressmarq.com This suggests a protective effect against DMBA-induced cell proliferation in the breast tissue. stressmarq.com

Chemopreventive Activity of Abyssinone V-4'-methyl ether on DMBA-Induced Mammary Gland Alterations

| Treatment Group | Tumor Incidence (%) | Average Tumor Weight (g) |

|---|---|---|

| Control (DMBA only) | 60 | 1.04 ± 0.34 |

| DMBA + Abyssinone V-4'-methyl ether (10 mg/kg) | 20 | 0.48 ± 0.92 |

Data adapted from a preclinical study on the effects of Abyssinone V-4'-methyl ether on DMBA-induced mammary gland hyperplasia in mice. stressmarq.com

These findings suggest that abyssinones may possess antitumoral properties, although further preclinical studies focusing specifically on this compound are necessary to confirm its efficacy in various cancer models.

Anti-inflammatory Effects of this compound and Related Abyssinones

Inflammation is a complex biological response implicated in a wide range of diseases. The anti-inflammatory properties of abyssinones have been investigated, with studies on Abyssinone V-4'-methyl ether providing key insights into the potential mechanisms of action.

Research suggests that the anti-inflammatory effects of abyssinones may be mediated through the inhibition of various inflammatory mediators. In a study on Abyssinone V-4'-methyl ether, it was proposed that the compound may act by inhibiting the release or synthesis of mediators such as histamine, serotonin, bradykinin, and prostaglandins. researchgate.net This suggests a potential interaction with key inflammatory pathways, although the precise molecular targets have yet to be fully elucidated. The inhibition of these mediators can lead to a reduction in the cardinal signs of inflammation, such as swelling and pain. researchgate.net

The anti-inflammatory activity of Abyssinone V-4'-methyl ether has been evaluated in established in vivo models of both acute and chronic inflammation. researchgate.net

In an acute model of inflammation using carrageenan-induced paw edema in rats, oral administration of Abyssinone V-4'-methyl ether resulted in a dose-dependent inhibition of edema formation. researchgate.net The highest dose tested (10 mg/kg) produced an inhibition of 71.43%, which was comparable to the 61.90% inhibition observed with the standard anti-inflammatory drug, dexamethasone (B1670325) (2.5 mg/kg). researchgate.net Similarly, in a xylene-induced ear edema model in mice, Abyssinone V-4'-methyl ether also demonstrated a dose-dependent anti-inflammatory effect. researchgate.net

Effect of Abyssinone V-4'-methyl ether on Acute Inflammation Models

| Model | Treatment | Dose (mg/kg) | Inhibition of Edema (%) |

|---|---|---|---|

| Carrageenan-induced paw edema (rat) | Abyssinone V-4'-methyl ether | 2.5 | Not specified |

| Abyssinone V-4'-methyl ether | 5 | Not specified | |

| Abyssinone V-4'-methyl ether | 10 | 71.43 | |

| Dexamethasone | 2.5 | 61.90 | |

| Xylene-induced ear edema (mouse) | Abyssinone V-4'-methyl ether | 2.5 | 22.45 |

| Abyssinone V-4'-methyl ether | 5 | 36.73 | |

| Abyssinone V-4'-methyl ether | 10 | 62.65 |

Data from a study evaluating the anti-inflammatory effects of Abyssinone V-4'-methyl ether in acute inflammation models. researchgate.net

In a model of chronic inflammation, the cotton pellet-induced granuloma model in rats, Abyssinone V-4'-methyl ether strongly inhibited the formation of granulomatous tissue, indicating its potential efficacy in chronic inflammatory conditions. researchgate.net

Antimicrobial Activities of this compound

The discovery of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. While natural products are a rich source of potential new antimicrobial compounds, there is currently no scientific literature available that specifically investigates the antimicrobial activities of this compound. Therefore, its spectrum of activity against bacteria, fungi, or other microorganisms remains to be determined.

Antibacterial Spectrum and Efficacy

Detailed studies outlining the specific antibacterial spectrum and minimum inhibitory concentration (MIC) values for this compound against a broad range of bacterial strains are not extensively documented in the currently available scientific literature. While flavonoids as a class are known to possess antibacterial properties, specific efficacy data for this compound remains an area for further investigation.

Antifungal Activities

Similar to its antibacterial profile, specific data regarding the antifungal activities of this compound is not prominently reported. Research detailing its efficacy, including MIC values against common and clinically relevant fungal pathogens, has not been identified in comprehensive studies. Therefore, its potential as an antifungal agent is yet to be fully characterized.

Antioxidant Properties of this compound

Radical Scavenging Mechanisms (e.g., DPPH Radical Scavenging)

Contribution to Protection Against Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. mdpi.com Antioxidant compounds can contribute to cellular protection by mitigating the damage caused by ROS to lipids, proteins, and DNA. While compounds with radical scavenging abilities are presumed to offer protection against oxidative stress, specific in vitro or in vivo studies demonstrating the direct contribution of this compound to the protection of cells or tissues under conditions of oxidative stress have not been detailed in the reviewed scientific literature.

Antiprotozoal Activities of this compound

Trypanocidal Effects Against Trypanosoma cruzi

This compound has been investigated for its activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. researchgate.netmdpi.comnih.gov In vitro studies have demonstrated its potential as a trypanocidal agent. Specifically, research has focused on its efficacy against the amastigote form of the parasite, which is the replicative stage found within host cells and a key target for therapeutic intervention.

One study evaluated a range of plant metabolites and identified this compound as having significant antitrypanosomal activity. The compound exhibited an IC50 value of 7.1 ± 0.2 µM against intracellular T. cruzi amastigotes. This level of potency highlights its potential for further development in the search for new treatments for Chagas disease.

Interactive Data Table: Trypanocidal Activity of this compound

| Compound | Parasite | Parasite Stage | IC50 (µM) |

| This compound | Trypanosoma cruzi | Amastigote | 7.1 ± 0.2 |

Leishmanicidal Activity Against Leishmania amazonensis

Currently, there is a lack of specific research data on the direct leishmanicidal activity of this compound against Leishmania amazonensis. Scientific investigations into the potential of this specific compound for treating leishmaniasis have not been reported in the available literature.

While the broader class of flavonoids, to which this compound belongs, has been a subject of interest in the search for new antileishmanial agents, studies have focused on other derivatives. Research has demonstrated that compounds such as 4,8-dimethoxynaphthalenyl chalcones and formononetin, a natural isoflavone, exhibit activity against Leishmania species. nih.gov However, these findings are not directly applicable to this compound. The plant genus Erythrina, a known source of abyssinones, has been explored for various medicinal properties, but specific studies linking its constituent compounds to activity against L. amazonensis are not available. researchgate.netresearchgate.net Therefore, the potential of this compound as a leishmanicidal agent remains an uninvestigated area.

Antimalarial Activity Against Plasmodium falciparum

While direct studies on the isolated compound this compound are limited, research on crude extracts from plants containing this and related flavonoids points towards potential antiplasmodial effects. Extracts from the stem and root bark of Erythrina abyssinica, a known source of abyssinone compounds, have demonstrated antiplasmodial activity against Plasmodium falciparum. prota4u.org

Investigations have identified flavonoids and isoflavonoids as the active constituents responsible for this antimalarial action, including activity against chloroquine-resistant strains of the parasite. prota4u.org Similarly, studies on Bersama abyssinica, another plant from which abyssinones can be isolated, have shown that its leaf extracts possess moderate in vitro antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov Although these findings are promising and support the traditional use of these plants for treating malaria, the specific contribution of this compound to the observed activity has not been individually quantified. wsimg.comnih.gov The research underscores the potential of the flavonoid class found in these plants as a source for antimalarial compounds, but further investigation is required to determine the precise efficacy of this compound. prota4u.orgresearchgate.net

Neuropharmacological Effects of this compound Analogues

Research into the neuropharmacological effects has primarily focused on analogues of this compound, rather than the compound itself. The following sections detail the findings related to these structurally similar molecules.

Anticonvulsant Properties

An analogue of this compound, Abyssinone V-4' methyl ether, isolated from Erythrina droogmansiana, has been investigated for its anticonvulsant properties in various mouse models of epilepsy. This compound has demonstrated significant protective effects against seizures induced by several chemoconvulsants.

In the pentylenetetrazole (PTZ)-induced seizure model, which is often used to identify drugs effective against absence seizures, Abyssinone V-4' methyl ether provided 100% protection to mice at a dose of 100 mg/kg. In tests involving picrotoxin, a GABA-A receptor antagonist, the compound protected 100% of mice from generalized convulsions at doses of 25 and 100 mg/kg, and 80% of mice at doses of 12.5 and 50 mg/kg.

Furthermore, against seizures induced by pilocarpine, a muscarinic receptor agonist, Abyssinone V-4' methyl ether protected 100% of the mice at doses of 25 and 50 mg/kg, and 80% at a dose of 12.5 mg/kg. The compound also showed a significant protective effect against mortality following pilocarpine-induced seizures. These findings suggest that the anticonvulsant action of this abyssinone analogue may involve interactions with the GABAergic neurotransmission system. The traditional use of Erythrina species for treating epilepsy provides a basis for these pharmacological investigations. researchgate.net

Table 1: Anticonvulsant Activity of Abyssinone V-4' methyl ether Against Picrotoxin-Induced Seizures

| Dose (mg/kg) | Protection Against Generalized Convulsions (%) |

|---|---|

| 12.5 | 80% |

| 25 | 100% |

| 50 | 80% |

| 100 | 100% |

Table 2: Anticonvulsant Activity of Abyssinone V-4' methyl ether Against Pilocarpine-Induced Seizures

| Dose (mg/kg) | Protection Against Generalized Convulsions (%) |

|---|---|

| 12.5 | 80% |

| 25 | 100% |

| 50 | 100% |

| 100 | Not specified |

Sedative-like Effects

The sedative properties of the abyssinone analogue, Abyssinone V-4' methyl ether, were evaluated alongside its anticonvulsant activity. Studies utilizing the diazepam-induced sleep test in mice were conducted to determine if the compound possesses central nervous system depressant effects.

The results from these investigations indicated that Abyssinone V-4' methyl ether does not possess sedative properties at the doses tested (12.5, 25, 50, and 100 mg/kg). The compound did not potentiate the hypnotic effect of diazepam, suggesting that its mechanism of action as an anticonvulsant is distinct from that of sedative-hypnotic drugs that typically enhance GABAergic inhibition through benzodiazepine (B76468) or barbiturate (B1230296) binding sites. This separation of anticonvulsant and sedative effects is a notable characteristic of this particular abyssinone analogue.

Molecular Target Identification and Ligand Protein Interaction Studies of Abyssinone Iv

Interaction with Steroidogenesis Enzymes (e.g., Aromatase, 3βHSD, 17βHSD)

Abyssinones and related flavonoids have been identified as potential modulators of steroidogenesis, a critical pathway for hormone synthesis researchgate.netnih.govresearchgate.net. Specifically, these compounds have shown affinity for enzymes such as aromatase, 3β-hydroxysteroid dehydrogenase (3βHSD), and 17β-hydroxysteroid dehydrogenase (17βHSD) researchgate.netnih.govresearchgate.net. Virtual screening experiments suggest that flavonones, including those within the abyssinone family, exhibit higher binding affinities to these enzymes compared to their corresponding chalcones nih.govresearchgate.net. While specific quantitative data for Abyssinone-IV's direct inhibition of these enzymes in vitro are not extensively detailed in the provided literature, studies indicate that compounds with protected hydroxyl groups and prenyl substitutions can enhance binding affinity to targets like aromatase nih.gov. The modulation of these steroidogenesis enzymes is of particular interest in the context of hormone-dependent cancers, such as breast cancer nih.gov.

Engagement with Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant therapeutic target for metabolic disorders like type-2 diabetes and obesity due to its role as a negative regulator of insulin (B600854) signaling researchgate.netacs.orgfrontiersin.orgresearchgate.netacs.org. Research has demonstrated that isoprenylated flavonoids, including this compound and its derivatives, exhibit inhibitory activity against PTP1B researchgate.netacs.org. Studies involving the fractionation of Erythrina species have identified this compound (listed as compound 5 in some studies) as a PTP1B inhibitor, with related compounds showing IC50 values in the range of 14.8 ± 1.1 to 39.7 ± 2.5 µM researchgate.netacs.org. These findings suggest that flavanones and chalcones possessing isoprenyl groups may represent a novel class of PTP1B inhibitors researchgate.netacs.org.

Binding to Specific Enzyme Targets (e.g., Furin Protease, Trypanothione Reductase)

Furin Protease: this compound has been investigated for its potential to inhibit Furin protease, an enzyme implicated in viral entry mechanisms, particularly in the context of SARS-CoV-2 nih.govresearchgate.netresearchgate.netnih.gov. In silico studies, including molecular docking, have identified this compound as a compound with significant binding affinity to the Furin protease. These studies report binding scores for this compound ranging from −8.0 to −9.3 kcal/mol, indicating a plausible interaction with the enzyme's active site nih.govresearchgate.netnih.gov. The interaction involves binding to catalytic residues and other key amino acids within the protease's binding pocket nih.gov.

Trypanothione Reductase (TR): Trypanothione reductase (TR) is an essential enzyme in the antioxidant defense system of trypanosomatid parasites, making it an attractive target for antiparasitic drug development cambridge.orgresearchgate.netnih.govnih.govdrugbank.com. Molecular docking studies have revealed interactions between this compound and the Trypanosoma cruzi TR enzyme cambridge.orgresearchgate.net. While these docking studies indicated potential interactions, in vitro enzymatic assays with this compound did not show a direct inhibitory effect on TR itself cambridge.orgresearchgate.net. However, this compound has demonstrated antiparasitic activity against T. cruzi and Leishmania amazonensis amastigotes, with an IC50 value of 7.1 ± 0.2 µM against T. cruzi cambridge.org. This suggests that its antiparasitic effects might be mediated through mechanisms other than direct TR inhibition, or that the in vitro assay conditions did not fully capture its activity cambridge.orgresearchgate.net.

Modulation of Key Cellular Pathways

This compound and related compounds have been shown to influence critical cellular processes, including cell cycle progression and apoptosis. This compound has been reported to induce cell cycle arrest at the G0/G1 phase ufpi.br. Furthermore, studies on related abyssinones (Abyssinones I and II) have demonstrated their ability to trigger apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This process is mediated through the mitochondrial pathway, involving the release of cytochrome c and Apaf-1, ultimately leading to caspase-3 activation researchgate.net.

Research on Abyssinone V-4'-methyl ether (AVME), a derivative, also highlights its role in inducing apoptosis in human breast cancer cells via a mitochondrial pro-apoptotic pathway, characterized by the activation of caspase-3 and caspase-9, and the downregulation of Bcl-2 and Bcl-XL proteins nih.govresearchgate.net. AVME has also been shown to suppress cancer cell invasion by inhibiting metalloproteinase-9 activity nih.gov. In the context of neurodegenerative diseases, Abyssinone-I has been investigated for its potential mechanisms against Alzheimer's disease, with identified affected pathways including the amyloid-beta response and protein autophosphorylation researchgate.net.

General Protein Binding Investigations

Beyond specific enzyme targets, this compound and related compounds have been subject to broader investigations into their protein-binding capabilities. Research has focused on how these molecules interact with various proteins involved in cellular pathways, potentially leading to the inhibition of tumor growth or other biological effects smolecule.com. For instance, Abyssinone-I has been computationally predicted to interact with a network of approximately 79 proteins implicated in various biological processes relevant to diseases like Alzheimer's researchgate.net. These general protein binding investigations are crucial for a comprehensive understanding of the compound's mechanism of action and its potential pleiotropic effects.

Structure Activity Relationship Sar Studies of Abyssinone Iv and Its Analogues

Impact of Prenyl Groups on Biological Activity

The presence and position of prenyl groups on the flavonoid skeleton are critical determinants of the biological activity of abyssinone-IV and its analogues. Prenylation, the attachment of a prenyl group, generally enhances the lipophilicity of the flavonoid molecule, which can lead to a higher affinity for cell membranes and improved interaction with various cellular targets. nih.gov

Research has demonstrated that prenylated flavonoids often exhibit enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities compared to their non-prenylated counterparts. nih.gov For instance, the prenyl side chain can enrich the structural diversity of flavonoids, leading to increased bioactivity and bioavailability. nih.gov Studies on various prenylated flavonoids have shown that these compounds have promising roles in human health and may contribute to new drug discovery and development. tbzmed.ac.irresearchgate.net

The position of the prenyl group also plays a crucial role. For example, studies on other flavonoids have shown that prenylation at the C8 position can increase estrogenic activity. nih.gov The presence of a prenyl group on the fused pyran ring system is often associated with strong antibacterial activity. nih.gov

| Flavonoid Type | Effect of Prenylation | Observed Biological Activity | Reference |

|---|---|---|---|

| General Flavonoids | Increased Lipophilicity | Enhanced antibacterial, anti-inflammatory, antioxidant, cytotoxicity | nih.gov |

| (Iso)Flavonoids | Prenylation at C8 | Increased estrogenic activity | nih.gov |

| General Flavonoids | Prenyl group on fused pyran ring | Strong antibacterial activity | nih.gov |

Influence of Methylation Patterns on Pharmacological Profiles

Methylation, the addition of a methyl group to a molecule, is another structural modification that significantly influences the pharmacological profile of flavonoids. Methylated flavonoids are an important class of natural derivatives with the potential for multiple health benefits, partly due to their improved bioavailability compared to their flavonoid precursors. nih.gov

The methylation of hydroxyl groups in flavonoids can lead to increased metabolic stability and enhanced membrane transport due to altered interactions with biological membranes. researchgate.net This modification can elevate the bioactivities of flavonoids, including their anticancer, immunomodulatory, and antioxidant effects. researchgate.netscispace.com O-methylation, in particular, can reduce the reactivity of hydroxyl groups and increase lipophilicity, which has been associated with enhanced antimicrobial activity. oup.com

While extensive SAR studies specifically on the methylation patterns of this compound are not widely available, the general principles observed for other flavonoids suggest that methylation could be a key strategy for modulating its therapeutic properties. The strategic placement of methyl groups could optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to more potent and effective pharmacological agents. xiahepublishing.com

| Modification | Effect | Potential Pharmacological Impact | Reference |

|---|---|---|---|

| Methylation | Improved bioavailability and metabolic stability | Enhanced anticancer, immunomodulatory, and antioxidant activities | nih.govscispace.com |

| O-methylation | Increased lipophilicity | Enhanced antimicrobial activity | oup.com |

| Methylation | Enhanced membrane transport | Improved cellular uptake and interaction with targets | researchgate.net |

Role of Specific Functional Groups and Structural Features in Bioactivity

Hydroxyl (-OH) groups, for instance, are known to be important for the biological activity of flavonoids. The number and position of hydroxyl groups can influence antioxidant activity and interactions with cellular receptors. frontiersin.org SAR studies on some flavonoid analogues have revealed that the presence of phenolic hydroxyl groups at specific positions, such as C2 and C4, can increase biofilm adhesion inhibition activity. frontiersin.org

The core structure of the flavonoid, including the saturation of the C-ring, also plays a significant role. For example, in some isoflavonoids, a C2-C3 unsaturated bond in the C-ring has been shown to increase estrogen receptor β (ERβ) estrogenic activity. nih.gov Furthermore, for chalcones, which are biosynthetic precursors to flavanones like this compound, the enone functional group is considered an important structural motif for antibiotic activity. acs.org The 2',4'-dihydroxylated A ring and a lipophilic substituted B ring in chalcone (B49325) derivatives have also been identified as key pharmacophoric elements for antibacterial activities. acs.org

| Functional Group/Structural Feature | Impact on Bioactivity | Example Activity | Reference |

|---|---|---|---|

| Hydroxyl Groups | Number and position influence activity | Antioxidant activity, Biofilm inhibition | frontiersin.org |

| C2-C3 Unsaturation (C-ring) | Can increase receptor-specific activity | Increased ERβ estrogenic activity in isoflavonoids | nih.gov |

| Enone Functional Group (in chalcones) | Important for antibiotic activity | Antibacterial | acs.org |

| 2',4'-Dihydroxylated A ring (in chalcones) | Pharmacophoric element for antibacterial activity | Antibacterial | acs.org |

Computational and in Silico Investigations of Abyssinone Iv

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein openaccessjournals.com. This process helps in identifying potential drug candidates and understanding molecular recognition mechanisms. Studies have utilized molecular docking to explore the interactions of abyssinone-IV with various biological targets.

For instance, in a study investigating potential inhibitors for human furin protease, this compound was found to form hydrogen bond interactions with the critical residue Ser368 and hydrophobic bond interactions with His194 nih.govabifina.org.br. These interactions suggest a potential role for this compound in modulating the activity of this protease. Another investigation into potential inhibitors against SARS-CoV-2 identified abyssinone II (a related compound) as a potent inhibitor, with docking simulations revealing stable interactions within the binding sites of Mpro/3CLpro, PLpro, and ACE2 nih.govresearchgate.net. While specific docking results for this compound against SARS-CoV-2 targets were not detailed in this particular snippet, the general approach highlights its potential in such studies. Furthermore, abyssinone III and other related abyssinone derivatives have been studied for their interactions with KRAS G12C and G12D receptors, with some showing promising docking scores and interactions scribd.com.

Table 8.1.1: Summary of Molecular Docking Interactions for this compound and Related Compounds

| Compound Name | Target Protein | Key Interactions | Docking Score/Affinity (Example) | Reference |

| This compound | Human Furin Protease | Hydrogen bonds (Ser368), Hydrophobic bonds (His194) | Not specified | nih.govabifina.org.br |

| Abyssinone II | SARS-CoV-2 Mpro/3CLpro, PLpro, ACE2 | Hydrogen bonds, Hydrophobic interactions | Not specified | nih.govresearchgate.net |

| Abyssinone III | KRAS G12C, KRAS G12D | Hydrogen bonding, Hydrophobic interactions | Not specified | scribd.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of molecular complexes over time loria.frmdpi.com. By simulating the movement of atoms and molecules, MD provides insights into how ligands interact with their targets dynamically.

Studies involving abyssinone-related compounds have utilized MD simulations to validate docking results. For example, MD simulations of abyssinone II in complex with SARS-CoV-2 targets showed stable conformations, with root mean square deviation (RMSD) values indicating stable interactions nih.govresearchgate.net. Similarly, MD simulations of abyssinone III with KRAS receptors also provided insights into their conformational dynamics and stability scribd.com. In the context of human furin protease, potential lead compounds, including this compound, were subjected to 100 ns MD simulations to assess the stability of their interactions with the receptor nih.govabifina.org.br. These simulations typically analyze parameters like RMSD and root mean square fluctuation (RMSF) to quantify stability and flexibility github.io.

Table 8.2.1: Molecular Dynamics Simulation Parameters for Abyssinone-Related Compounds

| Compound Name | Target Protein | Simulation Duration | Key Parameters Analyzed | Findings | Reference |

| This compound | Human Furin Protease | 100 ns | RMSD, RMSF | Stability of interactions assessed. | nih.govabifina.org.br |

| Abyssinone II | SARS-CoV-2 Mpro/3CLpro, PLpro, ACE2 | Not specified | RMSD, RMSF | Stable conformations and interactions observed. | nih.govresearchgate.net |

| Abyssinone III | KRAS G12C, KRAS G12D | 0, 50, 100 ns | Binding energies | Stability of interactions assessed over time. | scribd.com |

MM-PBSA Computations for Binding Affinity Assessment

The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used computational approach to estimate the binding free energy of protein-ligand complexes mdpi.comchemisgroup.usrsc.org. This method integrates molecular mechanics energies with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone.

In the context of human furin protease inhibition, MM-PBSA calculations were performed on potential lead compounds, including this compound, to assess their binding free energies nih.govabifina.org.br. These calculations complement docking and MD simulation data by providing a quantitative measure of binding strength. Similarly, MM/PBSA calculations have been employed to evaluate the binding free energies of various flavonoids, including abyssinone derivatives, with targets like KRAS receptors scribd.com. These studies aim to identify compounds with favorable binding affinities, which are crucial for therapeutic potential. For example, abyssinone III showed a binding energy of -5.468 kJ/mol with the KRAS G12C receptor according to MM/PBSA calculations scribd.com.

Table 8.3.1: MM-PBSA Binding Affinity Assessment for Abyssinone Derivatives

| Compound Name | Target Protein | MM-PBSA Binding Energy (kJ/mol) | Reference |

| This compound | Human Furin Protease | Not specified | nih.govabifina.org.br |

| Abyssinone III | KRAS G12C | -5.468 | scribd.com |

| Abyssinone III | KRAS G12D | -15.433 | scribd.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity mdpi.comfrontiersin.org. This approach is valuable for predicting the activity of new molecules and optimizing existing ones.

Studies have explored QSAR for various classes of compounds, providing a framework for understanding structure-activity trends. For example, QSAR models have been developed for isoflavones, with abyssinone IV noted as a potent compound in related studies mdpi.com. While specific QSAR models directly developed for this compound were not detailed in the provided snippets, the general methodology involves identifying molecular descriptors that correlate with biological activity, using statistical techniques like regression analysis researchgate.netd-nb.infobiolscigroup.us. These models often report metrics such as R² (coefficient of determination) for goodness-of-fit and Q² (cross-validation coefficient) for predictive ability mdpi.comresearchgate.netd-nb.infobiolscigroup.us. For instance, a QSAR model for aliphatic esters achieved an R² of 0.9270 and a Q² of 0.9036 researchgate.net.

Table 8.4.1: QSAR Model Performance Metrics (General Examples)

| Model Type/Application | R² | Q² | Predictive Metric (e.g., R²pred) | Reference |

| Aliphatic Esters Toxicity | 0.9270 | 0.9036 | 0.7406 | researchgate.net |

| Anti-malarial Activities | 0.7450 | 0.3164 | 0.9554 | d-nb.info |

| Isoflavones (Antimicrobial) | 0.778 | 0.727 | 0.555 (P²) | mdpi.com |

Network Pharmacology Approaches for Mechanistic Elucidation

While specific network pharmacology studies focusing exclusively on this compound were not directly found in the provided search results, related compounds and general methodologies are described. For example, studies on other natural compounds against diseases like cancer or viral infections utilize network pharmacology to identify key targets and pathways jcancer.orgnih.govmdpi.comresearchgate.net. These studies typically involve identifying active compounds, predicting their targets using databases, constructing protein-protein interaction (PPI) networks, and performing pathway enrichment analyses (e.g., GO and KEGG) jcancer.orgfrontiersin.orgnih.govmdpi.com. Such analyses can reveal that compounds may act on multiple targets, influencing various cellular processes like cell proliferation, apoptosis, or inflammatory responses jcancer.orgnih.govmdpi.com.

Current Research Directions and Future Perspectives for Abyssinone Iv Research

Development of Novel Abyssinone-IV Derivatives and Analogues for Enhanced Bioactivity

A primary direction in natural product research is the synthesis of derivatives and analogues to improve potency, selectivity, and pharmacokinetic properties. For abyssinones and related prenylated flavonoids, this is a particularly promising strategy. The low natural abundance of these compounds often limits their availability for extensive testing, making chemical synthesis a crucial tool. nih.govresearchgate.net

The rationale behind creating derivatives of compounds like this compound is rooted in structure-activity relationship (SAR) studies. The addition or modification of functional groups, especially the characteristic prenyl group, can significantly impact bioactivity. Prenylation increases the lipophilicity of flavonoids, which may enhance their ability to cross cell membranes and interact with intracellular targets. researchgate.netwikipedia.org Research on other abyssinones, such as Abyssinone I and Abyssinone II, has shown that prenylated versions exhibit greater inhibitory activity against cancer cell lines compared to their non-prenylated counterparts. nih.gov

Future work on this compound will likely involve the semi-synthesis or total synthesis of a library of analogues. These efforts would systematically modify the flavonoid backbone, including the number and position of hydroxyl and prenyl groups, to identify derivatives with superior anticancer effects. nih.govnih.gov

Table 1: Bioactivity of Selected Abyssinone Analogues

| Compound Name | Key Structural Feature(s) | Observed Bioactivity |

|---|---|---|

| Abyssinone I | Prenylated Flavanone (B1672756) | Induces apoptosis in human cervix carcinoma cells. nih.gov |

| Abyssinone II | Prenylated Flavanone | Shows aromatase inhibitory activity; Induces apoptosis. nih.govnih.gov |

| Abyssinone IV | Prenylated Flavanone | Demonstrates antiproliferative potential. nih.gov |

| Abyssinone V-4' Methyl Ether | Prenylated Flavanone with methoxy (B1213986) group | Inhibits cancer cell growth and invasion; Induces apoptosis. nih.govproquest.com |

Exploration of Synergistic Combinations with Existing Agents

Combination therapy is a cornerstone of modern oncology, aimed at achieving synergistic effects, reducing drug doses to minimize toxicity, and overcoming resistance mechanisms. nih.govresearchgate.net While no studies have yet reported on the synergistic combinations of this compound, this represents a significant and logical future research avenue. Natural products can enhance the efficacy of conventional chemotherapeutics through various mechanisms.

The exploration of this compound in combination with existing anticancer drugs could yield powerful therapeutic strategies. nih.govmdpi.com For instance, if this compound induces apoptosis through a specific pathway, combining it with a drug that targets a different cell survival mechanism (e.g., a cell cycle inhibitor or an anti-angiogenic agent) could lead to a synergistic antitumor effect. nih.govuwaterloo.ca Future preclinical studies will likely involve in vitro and in vivo models to test this compound alongside a panel of standard-of-care chemotherapy agents and targeted therapies to identify effective combinations.

Advanced Mechanistic Investigations at the Cellular and Molecular Levels

Understanding the precise mechanism of action is critical for the development of any new therapeutic agent. For this compound, this involves identifying its direct molecular targets and elucidating the downstream cellular pathways it modulates. Research on closely related abyssinones provides a roadmap for these investigations. For example, Abyssinone I and II have been shown to induce apoptosis through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspases. nih.gov Similarly, Abyssinone V-4' methyl ether triggers apoptosis via caspase-3 and -9 activation and also suppresses cancer cell invasion by inhibiting metalloproteinase-9 (MMP-9) activity. proquest.com

Future mechanistic studies on this compound will employ a range of advanced techniques. In silico approaches, such as molecular docking and network pharmacology, can predict potential protein targets and signaling pathways. nih.govmdpi.com These computational predictions can then be validated experimentally using cell-based assays to measure effects on cell cycle progression, apoptosis, and key signaling proteins. proquest.commdpi.com Identifying the specific kinases, transcription factors, or enzymes that this compound interacts with will be a key goal.

Table 2: Potential Molecular Mechanisms for Investigation in this compound

| Mechanism/Target | Description | Relevance Based on Related Compounds |

|---|---|---|

| Mitochondrial Apoptosis Pathway | Induction of programmed cell death via mitochondrial disruption. | Abyssinones I, II, and V-4' methyl ether are known to modulate Bcl-2 family proteins and activate caspases. nih.govproquest.com |

| Aromatase Inhibition | Blocking the conversion of androgens to estrogens. | Abyssinone II is a known aromatase inhibitor, a key target in hormone-dependent breast cancer. nih.gov |

| Cell Cycle Regulation | Arresting cell division at specific checkpoints (e.g., G2/M phase). | Abyssinone V-4' methyl ether induces cell cycle arrest at the G2/M and S phases. proquest.com |

| Inhibition of Metastasis | Suppressing the activity of enzymes involved in cancer cell invasion, such as MMPs. | Abyssinone V-4' methyl ether inhibits MMP-9 activity. proquest.com |

Integration of Omics Technologies in this compound Research

Omics technologies (genomics, proteomics, metabolomics) offer a powerful, systems-level approach to understanding the broad biological effects of a compound, moving beyond a single-target focus. frontiersin.orgmdpi.com The application of these technologies to this compound research can provide a comprehensive map of the cellular changes it induces.

Proteomics: This can identify global changes in protein expression in cancer cells following treatment with this compound. This could uncover novel targets and pathways affected by the compound that would be missed by hypothesis-driven approaches. frontiersin.org

Metabolomics: Analyzing the changes in cellular metabolites can reveal how this compound impacts cellular metabolism, a key hallmark of cancer. Metabolomic profiling of Erythrina species has already been used to characterize their rich phytochemical content, including various flavonoids. nih.gov

Transcriptomics: This technique measures changes in gene expression, providing insights into the transcriptional reprogramming induced by this compound.

By integrating data from these omics platforms, researchers can build a holistic model of this compound's mechanism of action, identify potential biomarkers of response, and discover new therapeutic applications. mdpi.com

Role of this compound in Understanding Natural Product Biosynthesis and Chemical Ecology

This compound is a product of complex plant secondary metabolism. Studying its formation provides insights into the broader field of natural product biosynthesis. The general biosynthetic pathway for prenylated flavonoids is understood to occur in three main stages. mdpi.comnih.gov First, the core C6-C3-C6 flavonoid skeleton is formed from L-phenylalanine, with chalcone (B49325) synthase being a key enzyme. researchgate.net Second, this chalcone backbone is modified by various enzymes to produce different classes of flavonoids. nih.gov Finally, prenyltransferase enzymes attach a prenyl group, derived from the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, to the flavonoid skeleton. mdpi.comnih.gov Elucidating the specific enzymes (e.g., the specific prenyltransferase) involved in this compound synthesis in Erythrina abyssinica could enable its biotechnological production in microbial hosts. researchgate.net

From a chemical ecology perspective, flavonoids and other secondary metabolites in Erythrina species play crucial roles in the plant's survival and interaction with its environment. researchgate.netresearchgate.net These compounds often function as phytoalexins, providing a defense mechanism against pathogenic microbes and herbivores. researchgate.netnih.gov The presence of this compound in Erythrina abyssinica suggests it contributes to the plant's defensive arsenal. nih.govprota4u.org Further research into the ecological role of this compound could involve studying its effects on plant pathogens or insect herbivores, clarifying how these specialized metabolites mediate the intricate relationships between plants and other organisms in their ecosystem.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating abyssinone-IV from natural sources, and how can purity be validated?

- Methodology : Use chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent extraction (e.g., ethanol or methanol) for isolation. Validate purity via NMR (¹H, ¹³C) and mass spectrometry, ensuring spectral data match literature values. Cross-reference with phytochemical databases to confirm structural integrity .

- Experimental Design : Include negative controls (solvent-only extracts) and replicate extractions to assess consistency. For validation, report retention times, Rf values, and spectral peaks with error margins (e.g., ±0.01 ppm for NMR shifts) .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodology : Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity using MTT assays) with dose-response curves (e.g., 0.1–100 μM concentrations). Use positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability .

- Data Interpretation : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Compare results with structurally similar flavonoids to contextualize potency .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in this compound’s mechanism of action across studies?

- Contradiction Analysis : Conduct comparative studies under standardized conditions (e.g., cell lines, incubation times). Use factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity .

- Resolution Framework : Apply dialectical analysis to reconcile discrepancies—e.g., differentiate in vitro vs. in vivo metabolic effects or assay-specific artifacts (e.g., solvent interference). Cite conflicting data sources explicitly in discussion sections .

Q. How can researchers optimize this compound’s structure-activity relationship (SAR) using computational and experimental hybrid approaches?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with synthetic modification (e.g., hydroxylation/methylation of the flavanone backbone). Validate predictions via in vitro testing of derivatives .

- Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (logP, polar surface area) with bioactivity. Tabulate results in multi-parameter tables:

| Derivative | LogP | IC₅₀ (μM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Parent | 2.1 | 15.3 | -7.8 |

| Methylated | 2.5 | 8.2 | -9.1 |

Q. What statistical frameworks are appropriate for analyzing synergistic effects of this compound in combination therapies?

- Experimental Design : Use isobolographic analysis or Chou-Talalay models to quantify synergy (Combination Index <1). Include monotherapy and combination arms with matched concentrations .

- Data Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. Report confidence intervals (95%) for synergy metrics .

Q. How should researchers validate this compound’s stability under physiological conditions for drug delivery applications?

- Methodology : Simulate gastric/intestinal environments (e.g., pH 1.2–7.4 buffers) and analyze degradation via LC-MS over 24 hours. Include stability-indicating assays (e.g., accelerated thermal degradation) .

- Data Presentation : Use Arrhenius plots to predict shelf life. Compare degradation products with known metabolites .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews. Use citation tracking tools (e.g., Web of Science) to identify foundational studies .

- Ethical Reporting : Disclose assumptions (e.g., solvent effects on bioactivity) and limitations (e.g., in vitro-to-in vivo extrapolation gaps) to avoid overinterpretation .

- Reproducibility : Publish raw datasets (e.g., NMR spectra, bioassay results) in supplementary materials with metadata (e.g., instrument parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products